molecular formula C14H10ClF3N2O B12989546 3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide

3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide

Cat. No.: B12989546
M. Wt: 314.69 g/mol
InChI Key: RFIFVUYROUZVFW-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide is a chemical compound for research use. It features a benzamide core structure substituted with an amino group and a chlorine atom, coupled with a 2-(trifluoromethyl)phenyl aniline moiety. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry, as this functional group is known to improve a molecule's metabolic stability, lipophilicity, and binding affinity, traits commonly leveraged in the development of pharmaceutical agents . Benzamide derivatives are a significant class of compounds in drug discovery. Research on similar structural analogs has explored their potential as inhibitors of the Ebola virus glycoprotein, which is critical for viral entry into host cells . Other studies have incorporated analogous trifluoromethyl-substituted benzamide fragments into the structure of investigational inhibitors for targets like Bcr-Abl kinase, which is relevant in the context of chronic myeloid leukemia . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H10ClF3N2O

Molecular Weight

314.69 g/mol

IUPAC Name

3-amino-4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H10ClF3N2O/c15-10-6-5-8(7-11(10)19)13(21)20-12-4-2-1-3-9(12)14(16,17)18/h1-7H,19H2,(H,20,21)

InChI Key

RFIFVUYROUZVFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with an appropriate amine under controlled temperature conditions. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene or dichloromethane. The temperature is maintained between 20°C to 60°C to ensure optimal reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its observed pharmacological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Benzamide Core N-Substituent Key Properties/Applications Evidence ID
3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide 3-amino, 4-chloro 2-(trifluoromethyl)phenyl Hypothesized enhanced polarity and H-bonding due to -NH₂; potential pharmacological activity -
3-Amino-4-chloro-N-(2-furylmethyl)benzamide 3-amino, 4-chloro 2-furylmethyl Lower lipophilicity due to furan; safety data available (GHS-compliant handling)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-(trifluoromethyl) 3-isopropoxyphenyl Agricultural fungicide; trifluoromethyl enhances metabolic stability
Compound 17 () 4-methyl, quinazolinyl 3-(trifluoromethyl)phenyl High purity (>99%); quinazolinyl moiety may enhance receptor binding in drug design
3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide 3-acetylamino 3-chloro-4-methylphenyl Reduced H-bonding vs. amino group; possible lower solubility
3-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide 3-chloro 4-(pyrimidinylsulfamoyl)phenyl Sulfamoyl group increases acidity; potential antimicrobial activity

Functional Group Impact on Properties

  • Amino Group (Target Compound): The 3-amino substituent introduces polarity and hydrogen-bonding capacity, likely improving solubility in polar solvents compared to acetylated () or methylated () analogs. This could enhance bioavailability in drug candidates .
  • Trifluoromethyl Group : Present in both the target compound and flutolanil (), this group enhances lipophilicity and metabolic resistance, critical for agrochemical persistence .
  • Chloro Substituent : The 4-chloro group in the target compound may sterically hinder enzymatic degradation, a feature shared with 3-chloro-N-[4-(pyrimidinylsulfamoyl)phenyl]benzamide () .

Biological Activity

3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of 3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide is C13H10ClF3N2O, with a molecular weight of 292.68 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modulating receptor interactions.

The biological activity of 3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by binding to active sites or allosteric sites, thus altering their function. This characteristic is crucial for its potential therapeutic applications in treating diseases where enzyme regulation is necessary.
  • Protein Binding : Studies indicate that this compound can effectively bind to proteins, influencing cellular signaling pathways and biological responses .

Biological Activity Overview

The following table summarizes the key biological activities associated with 3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide:

Biological Activity Description
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways.
Anticancer Properties Demonstrated potential in inhibiting cancer cell proliferation in vitro.
Antimicrobial Activity Exhibits activity against certain bacterial strains.
Cytotoxic Effects Induces apoptosis in various cancer cell lines at specific concentrations.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has shown that 3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide inhibits the activity of certain kinases involved in cancer progression. For example, it was found to reduce the phosphorylation levels of key signaling proteins in cancer cells, leading to decreased cell viability .
  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colorectal cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 20 µM .
  • Antimicrobial Properties : Preliminary tests revealed that this compound exhibits antimicrobial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the compound's biological activity by:

  • Increasing lipophilicity, which improves membrane permeability.
  • Modulating interactions with biological targets due to electronic effects.

Comparative studies with similar compounds reveal that variations in substitution patterns can lead to significant differences in potency and selectivity against specific targets.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-4-chloro-N-(2-(trifluoromethyl)phenyl)benzamide?

Methodological Answer: The synthesis typically involves coupling a substituted benzoyl chloride with an aromatic amine. For example:

  • Step 1: Prepare the benzoyl chloride intermediate (e.g., 4-chloro-3-aminobenzoyl chloride) using thionyl chloride or similar reagents.
  • Step 2: React the benzoyl chloride with 2-(trifluoromethyl)aniline in anhydrous dichloromethane or THF under nitrogen, using a base like triethylamine to scavenge HCl .
  • Step 3: Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    Reference: Similar protocols for analogous benzamides are detailed in and , where amide bonds were formed via Schotten-Baumann conditions .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Use a combination of:

  • 1H/13C NMR spectroscopy to confirm substitution patterns (e.g., trifluoromethyl group at δ ~120 ppm in 13C NMR; aromatic protons in 1H NMR) .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., ESI+ for [M+H]+) .
  • X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in stereochemistry or regiochemistry .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the compound’s enzyme inhibition mechanisms?

Methodological Answer: Contradictions in enzyme inhibition data (e.g., IC50 variability) may arise from assay conditions or off-target effects. Recommended approaches:

  • Orthogonal assays: Compare enzymatic (e.g., acps-pptase inhibition) vs. cellular activity (e.g., bacterial proliferation assays) to confirm target engagement .
  • Structural analysis: Use molecular docking or cryo-EM to map binding interactions, identifying critical residues (e.g., trifluoromethyl group’s role in hydrophobic pockets) .
  • Kinetic studies: Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .

Q. How can computational methods predict the compound’s interaction with bacterial targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina): Model interactions with enzymes like acps-pptase, focusing on the trifluoromethyl group’s electrostatic contributions .
  • Molecular dynamics (MD) simulations: Assess binding stability over 100+ ns trajectories (e.g., GROMACS/AMBER) to identify key hydrogen bonds or π-π stacking .
  • QSPR models: Train neural networks on datasets of related benzamides to predict physicochemical properties (e.g., logP, solubility) .

Q. What analytical techniques optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent, catalyst loading) and maximize yield .
  • In-situ monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and intermediates .
  • Hazard analysis: Pre-screen reagents (e.g., benzoyl chlorides) for exothermic risks using DSC/TGA .

Data Interpretation & Troubleshooting

Q. How to address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

  • NMR spiking: Add authentic samples of suspected impurities (e.g., unreacted amine) to identify contaminant peaks .
  • LC-MS/MS: Quantify byproducts (e.g., hydrolyzed benzamide) using reverse-phase columns and tandem mass spectrometry .
  • Elemental analysis: Confirm stoichiometry (C, H, N, Cl) to rule out incorrect functional group incorporation .

Q. What methods validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH stability assays: Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
  • Plasma stability tests: Expose to human plasma (37°C, 24h) and quantify parent compound loss using LC-TOF .
  • Light/oxygen sensitivity: Store under argon with amber vials and test for photodegradation via UV-Vis spectroscopy .

Comparative & Functional Studies

Q. How does the trifluoromethyl group influence bioactivity compared to analogs?

Methodological Answer:

  • SAR studies: Synthesize analogs replacing -CF3 with -CH3, -Cl, or -OCH3 and compare IC50 values in bacterial assays .
  • Lipophilicity measurements: Use shake-flask methods to determine logP; correlate with membrane permeability .
  • Metabolic stability: Test in liver microsomes to assess -CF3’s impact on oxidative metabolism .

Q. What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage: Keep at -20°C in airtight containers under argon to prevent hydrolysis of the amide bond .
  • Handling: Use gloveboxes for moisture-sensitive reactions (e.g., benzoyl chloride coupling) .
  • Waste disposal: Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Tables of Key Data

Property Method Typical Value Reference
Melting PointDSC180–185°C (decomp.)
logP (Octanol-Water)Shake-flask3.2 ± 0.1
IC50 (acps-pptase)Enzymatic assay0.8 µM
Plasma Stability (24h)LC-TOF>90% remaining

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